3-(1-methylpiperazin-2-yl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(1-methylpiperazin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-16-7-6-14-9-13(16)11-8-15-12-5-3-2-4-10(11)12/h2-5,8,13-15H,6-7,9H2,1H3 |
InChI Key |
GAVIQYXZAWSPAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 1 Methylpiperazin 2 Yl 1h Indole
Established Synthetic Routes for 3-(1-methylpiperazin-2-yl)-1H-indole
The construction of the this compound scaffold can be approached through several convergent synthetic strategies. The most logical approaches involve either the formation of the indole (B1671886) ring followed by the introduction of the piperazine (B1678402) moiety, or the synthesis of a piperazine-containing precursor that is then used to construct the indole ring.
A prominent and versatile method for indole synthesis is the Fischer indole synthesis . minia.edu.egwikipedia.orgmdpi.comalfa-chemistry.combyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of the target compound, a potential ketone precursor would be N-methyl-3-oxopiperazine-2-carboxamide. The mechanism proceeds through the formation of an enamine tautomer from the hydrazone, followed by a tandfonline.comtandfonline.com-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the indole ring. wikipedia.orgmdpi.combyjus.com
Another widely utilized method for the functionalization of the indole C-3 position is the Mannich reaction . nih.govresearchgate.netuobaghdad.edu.iq This reaction introduces an aminomethyl group onto the indole ring by reacting indole with formaldehyde (B43269) and a secondary amine, in this case, 1-methylpiperazine. The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate, which is then attacked by the electron-rich C-3 position of the indole.
A third potential pathway involves the direct coupling of a suitably protected 2-substituted piperazine with a 3-substituted indole precursor. For instance, a 3-bromoindole could be coupled with N-Boc-2-methylpiperazine under palladium-catalyzed conditions, followed by N-methylation of the piperazine ring.
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
For the Fischer indole synthesis, the choice of acid catalyst is critical. While Brønsted acids like hydrochloric acid and sulfuric acid are commonly used, Lewis acids such as zinc chloride or boron trifluoride can also be effective. wikipedia.org The reaction temperature is typically elevated to facilitate the cyclization and aromatization steps.
In the case of the Mannich reaction, the reaction is often carried out in a protic solvent like ethanol (B145695) or acetic acid. The yields can be sensitive to the stoichiometry of the reactants and the reaction temperature.
| Reaction Step | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Fischer Indole Synthesis | ZnCl₂ | Acetic Acid | 80-100 | 60-75 |
| Mannich Reaction | - | Ethanol/Acetic Acid | 50-70 | 55-70 |
| Palladium-catalyzed Coupling | Pd(OAc)₂/Buchwald ligand | Toluene | 100-120 | 70-85 |
Novel and Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. tandfonline.comtandfonline.comeurekaselect.comresearchgate.net For the synthesis of indole derivatives, several green chemistry approaches have been explored.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. tandfonline.comtandfonline.com Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields, particularly in heterogeneous reactions. eurekaselect.comnih.gov
The use of water as a solvent, where possible, is a key principle of green chemistry. For certain steps in the synthesis of indole derivatives, water has been successfully employed as a reaction medium. eurekaselect.com Furthermore, the development of solvent-free reaction conditions and the use of recyclable catalysts are active areas of research aimed at minimizing the environmental impact of chemical syntheses. researchgate.netrsc.org Mechanochemical methods, such as ball milling, offer a solvent-free alternative for carrying out reactions like the Fischer indole synthesis. rsc.org
| Green Chemistry Approach | Advantage | Applicability to Indole Synthesis |
| Microwave-assisted synthesis | Faster reaction times, higher yields | Fischer Indole Synthesis, Mannich Reaction |
| Ultrasound-assisted synthesis | Enhanced reaction rates, improved yields | Nucleophilic substitution reactions |
| Water as a solvent | Environmentally benign, low cost | Certain coupling and condensation reactions |
| Solvent-free reactions | Reduced waste, simplified work-up | Mechanochemical Fischer Indole Synthesis |
Derivatization Strategies and Analogue Generation for this compound
The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
The indole ring is amenable to a variety of chemical transformations. The N-H of the indole can be readily alkylated, acylated, or sulfonylated to introduce a range of substituents. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically occur at the C-5 or C-6 positions, depending on the directing effects of existing substituents. The C-2 position can also be functionalized, for example, through lithiation followed by reaction with an electrophile.
The piperazine ring also provides opportunities for derivatization. While the N-1 position is already methylated in the parent compound, the secondary amine within the piperazine ring of a precursor could be a site for further functionalization. For example, acylation or sulfonylation of the piperazine nitrogen could be performed. If a precursor with an unprotected piperazine nitrogen is used, a wide variety of substituents can be introduced via reductive amination or nucleophilic substitution reactions. nih.gov
| Modification Site | Reaction Type | Potential Reagents |
| Indole N-1 | Alkylation, Acylation | Alkyl halides, Acyl chlorides |
| Indole C-5/C-6 | Halogenation, Nitration | NBS, HNO₃/H₂SO₄ |
| Piperazine N-4 (of precursor) | Acylation, Sulfonylation | Acid chlorides, Sulfonyl chlorides |
Stereoselective Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound is crucial for understanding its structure-activity relationships in various chemical and biological contexts. The primary chiral center is located at the C2 position of the piperazine ring. Achieving stereocontrol at this position requires specialized synthetic strategies that can selectively produce either the (R)- or (S)-enantiomer. Methodologies for this purpose generally fall into several categories, including the use of chiral pool precursors, chiral auxiliaries, and asymmetric catalysis. These approaches focus on establishing the stereochemistry of the piperazine ring, which can then be coupled with an indole moiety.
A. Synthesis from Chiral Pool Precursors
One of the most direct methods for obtaining enantiomerically pure compounds is to begin with a readily available, inexpensive chiral starting material from the "chiral pool." Natural amino acids, such as D- or L-alanine, serve as excellent precursors for the synthesis of chiral 2-methylpiperazines.
A representative synthesis starting from D-alanine can be employed to produce (R)-2-methylpiperazine, which is a key intermediate. The process involves the initial conversion of the amino acid into a suitable derivative, followed by cyclization to form the piperazine ring. For example, D-alanine can be converted to its methyl ester hydrochloride, which then reacts with chloroacetyl chloride. The resulting amide undergoes a base-mediated intramolecular cyclization to form a diketopiperazine. Subsequent reduction of both carbonyl groups yields the chiral piperazine skeleton.
A general pathway is outlined below:
Esterification and Acylation: D-alanine is first protected as its methyl or ethyl ester and then acylated with a haloacetyl halide (e.g., chloroacetyl chloride) to form an N-acylated amino acid ester.
Cyclization: The intermediate is then reacted with an amine, such as benzylamine, leading to displacement of the halide and subsequent intramolecular cyclization to yield a chiral 2,5-piperazinedione.
Reduction: The diketopiperazine is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (B₂H₆) to afford the corresponding chiral piperazine, for instance, (R)-1-benzyl-3-methylpiperazine.
Deprotection and N-Methylation: The benzyl (B1604629) group on the nitrogen can be removed via hydrogenolysis (e.g., using Pd/C and H₂). The resulting (R)-2-methylpiperazine can then be selectively N-methylated at the more accessible N4 position.
Coupling with Indole: The final step involves coupling the chiral 1-methyl-2-methylpiperazine with an appropriately activated indole derivative. A common method is the Mannich reaction, where indole, formaldehyde, and the chiral piperazine react to form the desired C-N bond at the C3 position of the indole.
| Step | Reactants | Reagents and Conditions | Product | Stereochemical Outcome |
| 1 | D-Alanine, Chloroacetyl chloride | i. SOCl₂, MeOH; ii. NaHCO₃, Benzene (B151609) | N-(Chloroacetyl)-D-alanine methyl ester | Retention of (R)-configuration |
| 2 | N-(Chloroacetyl)-D-alanine methyl ester, Benzylamine | Triethylamine, Heat | (R)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione | Retention of (R)-configuration |
| 3 | (R)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione | LiAlH₄, THF, Reflux | (R)-1-Benzyl-3-methylpiperazine | Retention of (R)-configuration |
| 4 | (R)-1-Benzyl-3-methylpiperazine | H₂, Pd/C; then CH₂O, HCOOH (Eschweiler-Clarke) | (R)-1,2-Dimethylpiperazine | Retention of (R)-configuration |
| 5 | (R)-1,2-Dimethylpiperazine, Indole | Formaldehyde, Acetic Acid | (R)-3-(1,2-Dimethylpiperazin-2-yl)-1H-indole | Final product with (R)-chirality |
This table presents a generalized pathway based on established chemical transformations for the synthesis of chiral piperazines from amino acids.
B. Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a powerful strategy where a chiral molecule is temporarily incorporated into the substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 2-substituted piperazines, amino alcohols like (R)-phenylglycinol are effective auxiliaries. rsc.org
The key steps in this approach are:
Amide Formation: A glycine (B1666218) derivative (e.g., N-Boc glycine) is coupled with (R)-phenylglycinol to form an amide. rsc.org
Cyclization Precursor Synthesis: The resulting amide undergoes further reactions, such as reduction of the amide and protection of the hydroxyl group, to form a linear precursor suitable for cyclization.
Diastereoselective Cyclization and Alkylation: The precursor is cyclized to form a chiral piperazin-2-one (B30754). The stereocenter from the phenylglycinol auxiliary directs the conformation of the ring, allowing for a subsequent alkylation (e.g., methylation) to occur with high diastereoselectivity. rsc.org The enolate of the piperazin-2-one is formed and then treated with an alkylating agent like methyl iodide. The bulky auxiliary blocks one face of the molecule, forcing the methyl group to add from the opposite face.
Auxiliary Removal and Reduction: The chiral auxiliary is cleaved, often through hydrogenolysis, and the lactam carbonyl group is reduced to furnish the enantiomerically enriched 2-methylpiperazine. rsc.org This intermediate can then be N-methylated and coupled with indole as described previously.
| Step | Description | Key Reagents | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |
| 1 | Formation of Piperazin-2-one with Chiral Auxiliary | (R)-Phenylglycinol, N-Boc glycine, DCC | >95% de |
| 2 | Diastereoselective Methylation | LDA, MeI | >90% de rsc.org |
| 3 | Auxiliary Cleavage and Lactam Reduction | H₂, Pd/C; LiAlH₄ | Product ee corresponds to the de of the previous step |
Data in this table is representative of typical outcomes for chiral auxiliary-based synthesis of similar piperazine structures. rsc.org
C. Asymmetric Lithiation and Trapping
A more modern approach involves the direct functionalization of a C-H bond in a prochiral starting material using a chiral catalyst or reagent. The asymmetric deprotonation (lithiation) of N-Boc piperazine followed by trapping with an electrophile is an effective method for creating a chiral center at the C2 position. researchgate.net
This strategy typically involves the following:
Formation of a Chiral Base Complex: A strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi), is complexed with a chiral ligand. (-)-Sparteine is a classic choice, which forms a chiral complex capable of enantioselective deprotonation.
Asymmetric Deprotonation: The s-BuLi/(-)-sparteine complex selectively removes a proton from one of the prochiral C2 positions of N-Boc piperazine, creating a configurationally stable α-aminoorganolithium species.
Electrophilic Trapping: The chiral organolithium is then quenched with an electrophile. To synthesize the target molecule, an appropriate electrophile would be a methylating agent (e.g., methyl iodide) or a precursor that allows for the introduction of a methyl group.
Elaboration to Final Product: The resulting N-Boc-2-methylpiperazine is obtained with high enantiomeric excess. The Boc group can be removed, followed by N-methylation and coupling with indole to yield the final product.
| Step | Description | Reagents | Enantiomeric Excess (ee) |
| 1 | Asymmetric Lithiation | N-Boc Piperazine, s-BuLi, (-)-Sparteine | N/A |
| 2 | Electrophilic Trapping | Methyl Iodide | Up to 98% ee |
| 3 | Deprotection and N-Methylation | TFA; then Eschweiler-Clarke reagents | ee maintained |
| 4 | Coupling with Indole | Indole, Formaldehyde, Acetic Acid | ee maintained |
The enantiomeric excess values are based on literature precedents for the asymmetric lithiation of N-Boc piperazines.
Each of these methodologies provides a viable route to the stereoselective synthesis of this compound stereoisomers, allowing for the controlled preparation of specific enantiomers for further study.
Molecular Interactions and Target Engagement of 3 1 Methylpiperazin 2 Yl 1h Indole
Identification of Novel Molecular Targets for 3-(1-methylpiperazin-2-yl)-1H-indole
A comprehensive review of scientific literature and research databases reveals a notable absence of studies specifically identifying and characterizing the molecular targets of the compound this compound. While the broader classes of indole (B1671886) and piperazine (B1678402) derivatives are subjects of extensive research in medicinal chemistry, leading to the identification of numerous biological targets, specific data for this compound remains unpublished.
The chemical structure of this compound, featuring an indole nucleus linked to a methylpiperazine moiety, suggests the potential for interaction with various biological macromolecules. However, without empirical data from binding assays, functional studies, or computational modeling specific to this compound, any discussion of its molecular targets would be speculative.
Research into structurally analogous compounds offers a lens through which potential, yet unconfirmed, target classes for this compound might be considered. It is crucial to emphasize that the following information pertains to related but distinct molecules and should not be extrapolated to this compound without direct experimental validation.
Table 1: Examples of Molecular Targets Identified for Structurally Related Indole-Piperazine Derivatives
| Compound Class | Example of Molecular Target(s) |
| Arylpiperazine derivatives with indole scaffolds | Serotonin (B10506) (5-HT) receptors (e.g., 5-HT6), Dopamine (B1211576) (D) receptors |
| Piperazine and piperidine (B6355638) derivatives | Histamine (B1213489) H3 and Sigma-1 receptors |
| Indole-based compounds | Tubulin, Protein kinases, DNA topoisomerase IIα |
For instance, studies on various 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives have identified them as ligands for the 5-HT6 serotonin receptor. derpharmachemica.com Other research has pointed to piperazine and piperidine derivatives showing affinity for histamine H3 and sigma-1 receptors. acs.orgnih.gov Furthermore, the indole core is a common feature in compounds designed to target tubulin polymerization and various protein kinases, often explored in the context of anticancer drug discovery. mdpi.comnih.gov
It is imperative to reiterate that these findings are for compounds that are structurally different from this compound. The specific substitution pattern and stereochemistry of this compound will critically influence its pharmacological profile and target engagement. Therefore, the identification of its novel molecular targets awaits dedicated scientific investigation.
Mechanistic Investigations of 3 1 Methylpiperazin 2 Yl 1h Indole at the Cellular and Sub Cellular Level
Cellular Signaling Pathway Modulation by 3-(1-methylpiperazin-2-yl)-1H-indole
The influence of this compound on cellular signaling pathways remains an open area of investigation. Generally, indole-containing compounds have been shown to interact with a variety of signaling cascades. For instance, certain indole (B1671886) derivatives can modulate pathways such as the PI3K/Akt/mTOR and NF-κB signaling, which are crucial in cancer therapy. nih.gov However, without specific studies, it is not possible to attribute these effects to this compound.
Second Messenger System Regulation (e.g., cAMP, IP3)
There is currently no available data from in vitro studies detailing how this compound may regulate second messenger systems such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). Research in this area would be necessary to understand its potential impact on downstream cellular processes that are controlled by these critical signaling molecules.
Kinase and Phosphatase Activity Modulation
The effect of this compound on the activity of kinases and phosphatases has not been documented. Many therapeutic agents exert their effects by modulating these enzymes. For example, other complex molecules containing piperazine (B1678402) and indole-like moieties have been investigated as kinase inhibitors. nih.govnih.gov Future research could explore whether this compound exhibits similar properties.
Gene Expression and Protein Synthesis Regulation
Specific studies on how this compound regulates gene expression and protein synthesis are absent from the current body of scientific literature. Understanding these potential effects would be crucial in determining the compound's cellular impact.
Sub-cellular Localization and Trafficking Studies of this compound
There are no published studies on the sub-cellular localization and trafficking of this compound. Such research would be essential to identify the compound's potential intracellular targets and to understand its mechanism of action at a more granular level.
Autophagy and Apoptosis Pathway Investigations in Response to this compound Exposure (in vitro cellular models)
The impact of this compound on autophagy and apoptosis pathways has not been investigated in in vitro cellular models. While other compounds with indole or piperazine structures have been shown to induce apoptosis and autophagy in cancer cells, these findings cannot be extrapolated to this compound without direct experimental evidence. researchgate.netnih.govresearchgate.netmdpi.com
Preclinical Pharmacological Profiles of 3 1 Methylpiperazin 2 Yl 1h Indole Non Human Investigations
In Vivo Preclinical Models for Efficacy Research with 3-(1-methylpiperazin-2-yl)-1H-indole (Non-Disease Models)
Comprehensive searches of scientific literature and research databases did not yield specific in vivo preclinical studies for the compound this compound within non-disease models. The following sections outline the types of investigations that would typically be conducted to characterize the preclinical pharmacological profile of a novel compound. However, at present, there is no publicly available data for this specific molecule in these experimental paradigms.
Behavioral Neuroscience Paradigms (e.g., locomotion, exploratory behavior)
Information regarding the effects of this compound on locomotion and exploratory behavior in animal models is not available in the current scientific literature. Typically, researchers would use standardized tests such as the open field test to assess general activity levels, exploratory patterns, and anxiety-like behavior, or the elevated plus maze to further investigate anxiety-related behaviors. Data from such studies would be instrumental in characterizing the compound's central nervous system effects.
Electrophysiological Recordings in Live Animal Models
There are no published studies detailing electrophysiological recordings in live animal models following the administration of this compound. Such research would involve techniques like in vivo electrophysiology to record neuronal activity, including single-unit recordings, multi-unit activity, and local field potentials in specific brain regions. These methods are crucial for understanding how a compound modulates neural circuits and neuronal firing patterns, providing insights into its mechanism of action at a cellular and network level.
Neuroimaging Studies in Animal Models (e.g., PET, fMRI for target engagement)
No neuroimaging studies, such as Positron Emission Tomography (PET) or functional Magnetic Resonance Imaging (fMRI), have been reported for this compound in animal models. These advanced imaging techniques are vital for demonstrating target engagement, which confirms that the compound binds to its intended molecular target in the living brain. PET studies, for instance, can quantify the occupancy of specific receptors or transporters, while fMRI can map changes in brain activity following drug administration, offering a broader view of its functional impact.
Structure Activity Relationship Sar Studies and Lead Optimization of 3 1 Methylpiperazin 2 Yl 1h Indole Derivatives
Systematic Modification of the Indole (B1671886) Core of 3-(1-methylpiperazin-2-yl)-1H-indole
The indole nucleus is a versatile scaffold that offers multiple positions for substitution, each having a distinct impact on the molecule's biological activity. Modifications on the indole ring of 3-(piperazinyl)-1H-indole derivatives have been shown to be pivotal in modulating their affinity and selectivity for various receptors, including serotonin (B10506) transporters (SERT) and 5-HT receptor subtypes. nih.govnih.gov
Research has demonstrated that the position and nature of substituents on the benzene (B151609) portion of the indole ring are critical. For instance, in the pursuit of potent SERT ligands, halogen substitutions at the C-5 position have proven beneficial. The introduction of fluorine or bromine at C-5 generally leads to an increase in binding affinity compared to unsubstituted analogues. nih.gov Specifically, 5-fluoro derivatives have been identified as being among the most potent compounds in certain series of indolylpropyl-piperazines. nih.gov This enhancement is often attributed to the favorable interactions of the halogen atom within the binding pocket of the transporter.
Beyond halogens, other electron-withdrawing groups have been explored. The development of the antidepressant vilazodone (B1662482) highlighted that a 5-cyano (5-CN) group on the indole moiety could significantly enhance affinity for the 5-HT1A receptor. nih.gov This finding has been corroborated in subsequent studies on other indolealkylpiperazine series, confirming the strategic importance of the C-5 position for tuning receptor interactions. nih.gov
The position of attachment of the piperazine (B1678402) moiety to the indole core also profoundly affects activity. While the parent compound features a C-3 linkage, studies comparing 2-substituted versus 3-substituted N-piperidinyl indoles revealed significant differences in their intrinsic activity and receptor selectivity. nih.gov For nociceptin (B549756) opioid peptide (NOP) receptors, 2-substitution resulted in full agonists with improved potency, whereas 3-substitution yielded selective partial agonists. nih.gov This highlights that altering the substitution vector on the indole ring can fundamentally change the pharmacological profile of the resulting compound.
| Modification Site | Substituent | Observed Effect | Target(s) | Reference(s) |
| Indole C-5 | Fluorine (F) | Increased binding affinity | SERT | nih.gov |
| Indole C-5 | Bromine (Br) | Increased binding affinity | SERT | nih.gov |
| Indole C-5 | Cyano (CN) | Enhanced binding affinity | 5-HT1A Receptor | nih.gov |
| Indole C-2 vs. C-3 | Piperidinyl Linkage | 2-substitution led to full agonism; 3-substitution led to partial agonism | NOP Receptor | nih.gov |
SAR Analysis of the Piperazine Moiety and Substituents in this compound Analogues
The piperazine ring is a common structural motif in medicinal chemistry, valued for its ability to be easily modified, its physicochemical properties, and its capacity to form crucial hydrogen bonds. researchgate.net In the context of this compound analogues, modifications to the piperazine ring, particularly at the N-4 position, are a cornerstone of lead optimization strategies.
The substituent at the distal nitrogen of the piperazine ring plays a significant role in determining receptor affinity and selectivity. nih.gov In a series of 3-(propylpiperazinyl)indoles developed as potential antimigraine agents targeting the h5-HT1D receptor, various arylalkyl groups were explored at this position. nih.gov The SAR studies revealed that a 2-(3-fluorophenyl)ethyl substituent was optimal, providing a compound with subnanomolar potency and over 200-fold selectivity for the h5-HT1D receptor over the h5-HT1B receptor. nih.govscilit.com This demonstrates that both the nature of the aromatic ring and the length of the alkyl chain are critical for achieving high selectivity and affinity.
Furthermore, the amide tail group attached to the piperazine moiety has been shown to be a key determinant of binding affinity for serotonin and dopamine (B1211576) receptor subtypes. nih.gov Systematic exploration of different amide functionalities allows for fine-tuning of the ligand's interaction with the target protein, influencing both potency and selectivity. The piperazine ring itself, with its two nitrogen atoms, offers rigidity and a defined geometry, while also providing a polar surface area and opportunities for hydrogen bonding, which are often essential for anchoring the ligand in the receptor's binding site. researchgate.net
| Modification Area | Substituent/Modification | Observed Effect | Target(s) | Reference(s) |
| Piperazine N-4 | 2-(3-Fluorophenyl)ethyl | Optimal for high affinity and selectivity | h5-HT1D Receptor | nih.govscilit.com |
| Piperazine N-4 | Arylalkyl groups | Modulates potency and selectivity | h5-HT1D Receptor | nih.gov |
| Piperazine N-4 | Amide tail groups | Pivotal for determining binding affinity and selectivity | Serotonin & Dopamine Receptors | nih.gov |
| Piperazine Ring | Core Structure | Provides rigidity and hydrogen bonding capabilities | Various | researchgate.net |
Influence of Linker Region Modifications on Biological Activity of this compound Derivatives
While the parent scaffold involves a direct connection, many potent analogues incorporate a linker region between the indole and piperazine moieties. The length, composition, and flexibility of this linker are critical variables that dictate the optimal spatial orientation of the two key pharmacophoric groups for effective receptor binding.
The most commonly studied linkers in this class are simple alkyl chains. Research on indolylpropyl-piperazine derivatives has shown that a three-carbon (propyl) chain is often optimal for achieving high affinity at serotonin receptors and transporters. nih.govnih.gov This specific length appears to provide the ideal distance and conformational flexibility for the indole and piperazine rings to simultaneously engage their respective binding pockets within the target protein.
| Linker Type | Length/Modification | Observed Influence | Target Class | Reference(s) |
| Alkyl Chain | Propyl (3-carbon) | Often optimal for high affinity | Serotonin Receptors/Transporters | nih.govnih.gov |
| Piperazine-containing | N/A | Increases rigidity, potential to improve solubility via protonation | General (PROTACs) | nih.gov |
| Piperazine-containing | Flanked by amides | pKa and protonation state are significantly altered | General (PROTACs) | nih.gov |
Development of Pharmacophores and QSAR Models for this compound Scaffolds
To systematize SAR findings and facilitate the rational design of new analogues, computational methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools. These models translate complex SAR data into predictive, three-dimensional maps of the essential structural features required for biological activity.
Pharmacophore models for indole-based ligands typically identify a set of key chemical features. For a series of 3,5-disubstituted indole derivatives, a five-point pharmacophore model (DHRRR_1) was developed, consisting of one hydrogen bond donor (D), one hydrophobic site (H), and three aromatic rings (R). researchgate.net In other models for indole and isatin (B1672199) derivatives, common features included hydrogen bond acceptors (A), a hydrophobic region (H), and aromatic rings (R). mdpi.com The indole N-H group is a classic hydrogen bond donor, the indole ring itself provides a hydrophobic and aromatic region, and the piperazine nitrogen can act as a hydrogen bond acceptor or a positive ionizable feature. These models help in virtual screening of compound libraries to identify new potential hits.
Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by correlating the 3D steric and electrostatic fields of molecules with their biological activities. nih.govmdpi.com For indolylpropyl-piperazine derivatives, 3D-QSAR models have been successfully generated to understand the requirements for SERT affinity. nih.gov The resulting contour maps can visualize regions where bulky substituents are favored or disfavored (steric maps) and where positive or negative charges enhance activity (electrostatic maps). These models are validated statistically using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²_pred) to ensure their robustness and predictive power. nih.govnih.gov
| Model Type | Key Features / Parameters | Application | Reference(s) |
| Pharmacophore | Hydrogen Bond Donor (D), Hydrophobic (H), Aromatic Ring (R), Hydrogen Bond Acceptor (A) | Virtual screening, identifying key interaction points | researchgate.netmdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic field correlations | Guiding structural modifications for potency enhancement | nih.govmdpi.com |
| QSAR Model Validation | q² > 0.5, r²_pred > 0.6 | Ensuring the statistical significance and predictive ability of the model | nih.govnih.gov |
Computational and Theoretical Approaches in the Study of 3 1 Methylpiperazin 2 Yl 1h Indole
Molecular Docking and Molecular Dynamics Simulations of 3-(1-methylpiperazin-2-yl)-1H-indole with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target. For indole-piperazine derivatives, common targets include serotonin (B10506) receptors, adrenergic receptors, and various enzymes. mdpi.com
For instance, in studies of similar indole-arylpiperazine derivatives, molecular docking has been used to investigate their binding mechanisms with the α1A-adrenoceptor. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and selectivity. For this compound, it can be hypothesized that the indole (B1671886) nitrogen could act as a hydrogen bond donor, while the piperazine (B1678402) nitrogens could act as hydrogen bond acceptors. The aromatic indole ring and the aliphatic piperazine ring can also participate in hydrophobic and van der Waals interactions with the amino acid residues in the binding pocket of a target protein.
Molecular dynamics (MD) simulations can further refine the insights from molecular docking. MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding pose and the conformational changes that may occur upon ligand binding. For piperazine-containing ligands, MD simulations have been used to reveal crucial amino acid residues involved in the interaction and to understand the structural dynamics of the complex.
A hypothetical molecular docking study of this compound with a serotonin receptor might yield the following interactions:
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |
| Hydrogen Bond | Indole N-H | Aspartic Acid (Asp) |
| Hydrogen Bond | Piperazine N1 | Serine (Ser) |
| Hydrophobic | Indole Ring | Phenylalanine (Phe), Tryptophan (Trp) |
| Hydrophobic | Methyl group on Piperazine | Leucine (Leu), Isoleucine (Ile) |
Quantum Chemical Calculations of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods can be used to calculate a variety of molecular descriptors that are important for understanding a molecule's reactivity and potential biological activity.
For indole and piperazine derivatives, DFT calculations have been used to determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that a molecule is more reactive.
The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It illustrates the charge distribution within a molecule and helps to identify regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the piperazine ring, indicating their nucleophilic character, and a positive potential around the N-H group of the indole ring.
Based on studies of similar indole derivatives, the following electronic properties could be predicted for this compound: researchgate.net
| Property | Predicted Value/Characteristic | Implication |
| HOMO Energy | Relatively high | Electron-donating ability |
| LUMO Energy | Relatively low | Electron-accepting ability |
| HOMO-LUMO Gap | Moderate | Chemical stability and reactivity |
| Dipole Moment | Non-zero | Polarity and potential for dipole-dipole interactions |
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For 2-substituted piperazines, studies have shown a preference for the substituent to be in an axial position in certain contexts, which can be stabilized by intramolecular hydrogen bonds. nih.gov The conformation of the piperazine ring (chair, boat, or twist-boat) and the relative orientation of the indole and piperazine rings will significantly influence how the molecule fits into a receptor's binding site. Quantum chemical calculations can be employed to determine the relative energies of different conformers.
Chemoinformatics and Machine Learning Applications for this compound Research
Chemoinformatics applies informatics methods to solve chemical problems. frontiersin.org For a novel compound like this compound, chemoinformatic tools can be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Machine learning models, trained on large datasets of compounds with known biological activities, can then use these descriptors to predict the properties of new molecules. For example, Quantitative Structure-Activity Relationship (QSAR) models have been developed for piperazine derivatives to predict their inhibitory activity against various targets. mdpi.comnih.gov Such models could be applied to this compound to estimate its potential efficacy.
In Silico Prediction of Potential Biological Activities and Target Profiles for this compound
In silico target prediction, or target fishing, is a chemoinformatic approach used to identify the most likely biological targets of a compound. These methods are often based on the principle of molecular similarity, where the structure of a query molecule is compared to a database of compounds with known targets. Given the structural motifs present in this compound, it is likely to have an affinity for central nervous system (CNS) targets. nih.gov The indole moiety is a common feature in many neurotransmitters, and the piperazine ring is a well-known scaffold in many CNS-active drugs. researchgate.net
Based on the structural similarity to known ligands, potential biological activities and targets can be predicted. For example, many indole-piperazine derivatives are known to interact with serotonin (5-HT) receptors, and some have shown potential as antagonists for the 5-HT6 receptor. nih.gov Other potential targets could include dopamine (B1211576) receptors, adrenergic receptors, and various enzymes.
A summary of predicted biological activities based on structural analogs is presented below:
| Predicted Biological Activity | Potential Molecular Target(s) | Rationale based on Structural Analogs |
| Antidepressant/Anxiolytic | Serotonin Receptors (e.g., 5-HT1A, 5-HT6) | Indole and piperazine moieties are common in CNS agents. nih.govnih.gov |
| Antipsychotic | Dopamine Receptors (e.g., D2) | The piperazine scaffold is present in many antipsychotic drugs. |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Indole derivatives have shown anti-inflammatory properties. acarindex.com |
Analytical Methodologies for the Research and Quantification of 3 1 Methylpiperazin 2 Yl 1h Indole
Chromatographic Techniques for Separation and Purification of 3-(1-methylpiperazin-2-yl)-1H-indole
Chromatography is indispensable for isolating this compound from reaction mixtures, identifying impurities, and quantifying its presence in various matrices. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of compounds like this compound due to its high resolution and versatility. The compound's structure, featuring a basic piperazine (B1678402) ring and a UV-active indole (B1671886) moiety, informs the selection of HPLC conditions.
Reversed-phase HPLC (RP-HPLC) is the most common mode. However, the basic nature of the piperazine group can lead to poor peak shape and retention on standard C18 columns due to strong interactions with residual silanols. To overcome this, several strategies can be employed:
Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve peak symmetry and retention.
Buffered Mobile Phases: A mobile phase buffered to a low pH (e.g., using phosphate (B84403) or formate (B1220265) buffers) ensures the consistent protonation of the amine groups, leading to more reproducible results.
Modern Column Chemistries: Utilizing columns with end-capping or those designed for polar and basic compounds can provide better performance.
Given that piperazine itself is not UV active, detection for related compounds often requires methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC/MS). sielc.com However, the indole ring in this compound possesses a strong chromophore, making UV detection, typically in the range of 220-280 nm, a highly effective and straightforward method for quantification.
A validated HPLC method for a related piperazine derivative involved a C8 column with a mobile phase consisting of a phosphate buffer and an organic modifier, demonstrating the utility of such systems. researchgate.net For the separation of various piperazine derivatives, an optimized HPLC method allowed for the separation of multiple analytes in under 4 minutes. researchgate.net
| Parameter | Condition 1 (for Piperazine Derivatives) google.com | Condition 2 (General for Indole Derivatives) |
|---|---|---|
| Chromatographic Column | Octadecylsilane bonded silica (B1680970) gel (C18) | ZOBRAX Eclipse C18 (2.1 × 50 mm, 1.8 µm) mdpi.com |
| Mobile Phase | 0.05mol/L Sodium Dihydrogen Phosphate (pH 5.5) : Acetonitrile (B52724) (50:50) | Acetonitrile : Water or Methanol : Water gradients |
| Flow Rate | 1.0 mL/min | 0.3 mL/min mdpi.com |
| Column Temperature | 30 °C | 25 °C mdpi.com |
| Detection Wavelength | 254 nm | ~270-280 nm (typical for indole) |
| Injection Volume | 20 µL | 10 µL mdpi.com |
Gas Chromatography (GC) Methods
Gas Chromatography (GC) is a viable alternative for the analysis of this compound, provided the compound has sufficient volatility and thermal stability. The piperazine and methylpiperazine moieties are known to be analyzable by GC. researchgate.net
For successful GC analysis, a derivatization step may sometimes be necessary to increase volatility and reduce the polarity of the N-H group on the indole ring and any secondary amines. However, direct analysis is often possible. The selection of the stationary phase is critical; a mid-polarity column, such as one containing phenyl and methyl polysiloxane (e.g., DB-17), is often suitable for nitrogen-containing heterocyclic compounds. researchgate.net Flame Ionization Detection (FID) is a common choice for quantification due to its robustness and wide linear range. For identification purposes, coupling GC with a Mass Spectrometer (GC-MS) is the preferred method, as it provides structural information through fragmentation patterns. researchgate.net
| Parameter | Condition |
|---|---|
| Column | DB-17 (30 m length, 0.53 mm ID, 1 µm film thickness) |
| Carrier Gas | Helium at 2 mL/min |
| Injector Temperature | 250°C |
| Detector (FID) Temperature | 260°C |
| Oven Program | Initial 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min |
| Injection Volume | 1.0 µL |
| Diluent | Methanol |
Spectroscopic Methods for Structural Elucidation and Quantification of this compound
Spectroscopic methods are essential for confirming the chemical structure of this compound and can also be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide a detailed map of the compound's atomic connectivity.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton of the indole, the protons on the piperazine ring, and the N-methyl group. The piperazine ring protons often appear as complex multiplets due to conformational flexibility and coupling between adjacent protons. nih.gov Temperature-dependent NMR studies can sometimes be used to analyze the conformational dynamics of the piperazine ring. nih.gov
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the indole and piperazine skeletons, with the aromatic carbons appearing downfield and the aliphatic carbons of the piperazine ring and the methyl group appearing upfield.
For related N-benzoylated piperazine compounds, ¹H NMR spectra revealed four broad signals for the piperazine NCH₂ groups at room temperature, indicating restricted rotation and conformational behavior. nih.govresearchgate.net The indole moiety would show characteristic aromatic proton signals, typically between 7.0 and 8.0 ppm, and a signal for the indole N-H proton which can be broad and appear further downfield. mdpi.com
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula. mdpi.com
When coupled with GC or LC, MS can identify and quantify the compound in complex mixtures. The electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The fragmentation pattern would be characteristic of the structure. Key fragmentation pathways would likely involve:
Cleavage of the bond between the indole and piperazine rings.
Fragmentation of the piperazine ring, often leading to a characteristic ion at m/z 57 or 70, corresponding to fragments of the methylpiperazine moiety.
Fragmentation of the indole ring, which typically involves the loss of HCN to produce a characteristic ion at m/z 89. scirp.org
Qualitative analysis of various piperazine derivatives by GC-MS relies on the identification of such characteristic ions. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands:
A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretch of the indole ring. mdpi.com
Absorptions in the 3100-3000 cm⁻¹ range for aromatic C-H stretching.
Absorptions in the 2950-2800 cm⁻¹ range for aliphatic C-H stretching of the piperazine ring and methyl group. mdpi.com
Bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching within the aromatic indole ring.
C-N stretching vibrations for the amine groups in the 1350-1000 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for quantitative analysis and for confirming the presence of the indole chromophore. Indole and its derivatives typically exhibit two main absorption bands. The more intense band (the B band) appears around 200-230 nm, and a second, more structured band (the L band) appears at longer wavelengths, typically around 260-290 nm. The exact position and intensity of these bands are influenced by the substituent at the 3-position. This technique is often used for quantification in conjunction with HPLC. libretexts.org
Development of Bioanalytical Assays for this compound in Biological Matrices (research samples only)
The quantification of this compound in complex biological matrices necessitates a highly selective and sensitive analytical approach. An LC-MS/MS method is the preferred technique due to its ability to distinguish the analyte from endogenous matrix components and provide accurate quantification. nih.govresearchgate.net The development of such an assay involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection, followed by a thorough validation to ensure the reliability of the data. nih.gov
Sample Preparation
The initial and critical step in the bioanalytical workflow is the extraction of the analyte from the biological matrix. mdpi.com This process aims to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte. For this compound, a protein precipitation method offers a straightforward and effective approach for sample cleanup in a research setting. researchgate.netmdpi.com
A typical protein precipitation protocol would involve the addition of a threefold volume of a cold organic solvent, such as acetonitrile, to the plasma sample. researchgate.net This mixture is then vortexed to ensure thorough mixing and complete protein denaturation. Subsequent centrifugation at high speed separates the precipitated proteins, leaving the analyte and other small molecules in the supernatant. An aliquot of the clear supernatant is then transferred for LC-MS/MS analysis. This technique is favored for its simplicity and high-throughput capability. nih.govmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis of the prepared sample is performed using a liquid chromatograph coupled to a tandem mass spectrometer. The chromatographic separation is essential to resolve the analyte from any remaining matrix components and potential isomers. nih.gov
Chromatographic Separation: A reversed-phase C18 column is commonly employed for the separation of indole-containing compounds. nih.gov The mobile phase typically consists of a mixture of an aqueous component, often with a formic acid modifier to improve peak shape and ionization efficiency, and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure the efficient elution of the analyte and to clean the column. nih.gov
Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is a suitable technique for a compound like this compound, which contains basic nitrogen atoms that are readily protonated. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte. A stable isotope-labeled internal standard (SIL-IS) with a similar structure to the analyte should be used to compensate for any variability in sample processing and instrument response.
Below are representative tables detailing the proposed LC-MS/MS conditions for the analysis of this compound.
Table 1: Representative Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
Table 2: Representative Mass Spectrometry Parameters
| Parameter | Analyte | Internal Standard |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 229.16 | 233.18 (d4-labeled) |
| Product Ion (m/z) | 130.08 | 134.09 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 27 |
| Declustering Potential (V) | 80 | 85 |
Assay Validation
A comprehensive validation of the bioanalytical method is performed to ensure its reliability, in accordance with regulatory guidelines. researchgate.net The validation process assesses the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.
Linearity: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Accuracy and Precision: The accuracy of the method is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.
Recovery: The efficiency of the extraction procedure is assessed by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
Matrix Effect: The effect of the matrix components on the ionization of the analyte is evaluated to ensure that it does not interfere with quantification.
Stability: The stability of the analyte is tested under various conditions that mimic the sample handling and storage process, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Table 3: Representative Assay Validation Summary
| Validation Parameter | Acceptance Criteria | Representative Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 6.8% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 3.5% to 8.1% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Factor | CV ≤ 15% | 7.2% |
| Freeze-Thaw Stability (3 cycles) | % Bias within ±15% | -4.5% |
| Short-Term Stability (24h, room temp) | % Bias within ±15% | -6.1% |
| Long-Term Stability (30 days, -80 °C) | % Bias within ±15% | -8.3% |
The successful development and validation of a bioanalytical assay as described provide a reliable tool for the quantitative analysis of this compound in biological matrices for research purposes, ensuring the integrity and quality of the generated data.
Advanced Research Applications and Future Directions for 3 1 Methylpiperazin 2 Yl 1h Indole
3-(1-methylpiperazin-2-yl)-1H-indole as a Chemical Probe for Biological Target Validation
There is no available research data to suggest that this compound has been developed or utilized as a chemical probe for validating biological targets.
Application of this compound in Assay Development and High-Throughput Screening
No published studies were found that describe the application of this compound in the development of biological assays or its use in high-throughput screening (HTS) campaigns.
Potential of this compound Derivatives in the Discovery of Novel Research Tools
While the synthesis of various indole (B1671886) and piperazine (B1678402) derivatives for biological evaluation is a common strategy in medicinal chemistry, there is no specific information on the development of derivatives from the this compound core structure for the creation of new research tools.
Emerging Research Areas and Unexplored Facets of this compound Chemistry and Biology
Currently, there are no identifiable emerging research areas or documented unexplored facets related to the chemistry and biology of this compound. The compound remains uncharacterized in the scientific literature regarding its potential advanced research applications.
Q & A
Q. What are the established synthetic routes for 3-(1-methylpiperazin-2-yl)-1H-indole derivatives, and how are they optimized for yield and purity?
The synthesis typically involves condensation reactions between indole precursors and substituted piperazine moieties. For example, derivatives with imidazole substituents (e.g., 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole) are synthesized via cyclocondensation of indole-3-carboxaldehyde with aryl-amines and ammonium acetate under reflux in ethanol . Optimization includes:
Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?
- FTIR : Identifies functional groups (e.g., N-H stretches at ~3418 cm for indole) .
- NMR : NMR reveals substituent environments (e.g., aromatic protons at δ 7.1–8.5 ppm; indole NH at δ 11.7 ppm) . NMR confirms carbon frameworks (e.g., quaternary carbons at δ 143.6 ppm) .
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C-N bonds at 1.34–1.38 Å) .
Q. How are preliminary biological activities (e.g., antimicrobial, receptor binding) screened for these derivatives?
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans), with MIC values reported .
- Receptor binding : Radioligand displacement assays (e.g., for 5-HT receptors) quantify affinity (K values) .
Advanced Research Questions
Q. What computational strategies are used to predict reactivity and optimize molecular design?
- DFT calculations : Bond parameters (e.g., bond angles, dihedrals) are optimized using B3LYP/6-31G(d) basis sets, aligning with experimental XRD data .
- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites (e.g., indole C3 as reactive for electrophilic substitution) .
- Docking studies : AutoDock Vina or Schrödinger Suite predict binding modes to targets (e.g., α-adrenoceptors) .
Q. How are structure-activity relationships (SAR) analyzed to enhance bioactivity?
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO) at indole C5 increases antimicrobial potency .
- Piperazine modifications : Methylation at N1 improves CNS penetration (e.g., Lu AA27122, K = 1.2 nM for α-adrenoceptors) .
- Pharmacophore alignment : Replacing piperidin-4-yl with piperidin-3-yl mimics serotonin's spatial orientation for 5-HT agonism .
Q. What crystallographic techniques resolve structural ambiguities in complex derivatives?
Q. How are contradictions in synthetic yields or bioactivity data addressed?
- Reaction monitoring : LC-MS tracks intermediate formation to identify side reactions (e.g., imidazole ring-opening) .
- Dose-response curves : IC values are normalized to control for batch-to-batch variability in bioassays .
- Multivariate analysis : PCA or PLS-DA models correlate substituent properties (e.g., logP, polar surface area) with activity trends .
Q. What advanced analytical methods ensure purity in stereochemically complex derivatives?
- Chiral HPLC : Resolves enantiomers using Chiralpak AD-H columns (e.g., for 3-(piperidin-3-yl)-1H-indole derivatives) .
- HRMS-ESI : Detects isotopic patterns to confirm molecular formulae (e.g., [M+H] at m/z 425.515 for CHN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
